molecular formula C18H21NO5 B4063711 methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

Cat. No.: B4063711
M. Wt: 331.4 g/mol
InChI Key: SABJUOIESWNOCW-UHFFFAOYSA-N
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Description

Methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate is a bicyclic organic compound featuring a 2-oxabicyclo[2.2.1]heptane core substituted with methyl groups at positions 4, 7, and 7, a ketone at position 3, and a carbamate-linked benzoate ester at position 1. The 2-oxabicyclo[2.2.1]heptane moiety incorporates an oxygen atom within the bicyclic ring system, distinguishing it from non-oxygenated analogs.

Properties

IUPAC Name

methyl 2-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-16(2)17(3)9-10-18(16,24-15(17)22)14(21)19-12-8-6-5-7-11(12)13(20)23-4/h5-8H,9-10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABJUOIESWNOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC=C3C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Target Compound and Brominated Analog

Property Target Compound Brominated Analog ()
Molecular Formula C₁₉H₂₃NO₅ (inferred) C₁₉H₂₂BrNO₄
Molecular Weight ~345.39 g/mol 408.292 g/mol
Key Substituents 2-Oxa ring, 3-oxo, 4,7,7-trimethyl 2-Bromo, 3-oxo, 4,7,7-trimethyl
Stereochemistry Not specified (1R,2S,4S) configuration ()
ChemSpider ID Not available 2958880

The 2-oxa group in the target compound introduces hydrogen-bonding capacity and reduces steric hindrance compared to the bulkier bromine substituent .

Structural Similarity and Patentability Considerations

Structural similarity analyses () emphasize the importance of minor substitutions in patentability assessments. Replacing bromine with oxygen in the bicyclo ring represents a critical structural divergence, which could distinguish the target compound from prior art in patent claims. Computational graph-based methods () further highlight shared substructures (e.g., bicyclo[2.2.1]heptane framework, 4,7,7-trimethyl groups) while underscoring the oxygen/bromine divergence as a defining feature .

Research Findings and Implications

  • Computational Analysis : Graph-based structural comparisons () identify the bicyclo[2.2.1]heptane core and carbamate linkage as conserved motifs. The 2-oxa/bromo substitution is a critical divergence, impacting electronic profiles and intermolecular interactions .
  • Physicochemical Impact : The brominated analog’s higher molecular weight and lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to the target compound .
  • Patent Relevance : Structural similarity analyses () suggest that the oxygen-for-bromine substitution could overcome obviousness challenges in patent disputes, provided the modification yields unexpected functional advantages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

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